molecular formula C24H27NO5 B1613667 Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate CAS No. 898757-66-9

Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate

Cat. No.: B1613667
CAS No.: 898757-66-9
M. Wt: 409.5 g/mol
InChI Key: SHCXJWVGGXXFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate (CAS: 898761-62-1, molecular formula: C24H27NO5) features a benzoate ester core substituted at the 2-position with a benzoyl group. The benzoyl group is further modified with a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl moiety. This spirocyclic system comprises a 1,4-dioxane ring fused to a cyclohexane ring, with a nitrogen atom at the bridgehead position . The compound is synthesized via condensation reactions involving spirocyclic amines and benzoyl intermediates, as evidenced by protocols in related studies .

Applications:
The spirocyclic amine moiety is frequently employed in medicinal chemistry for its conformational rigidity, which enhances binding specificity to biological targets such as sigma receptors . The ethyl ester group improves solubility and serves as a prodrug motif, enabling hydrolytic activation to carboxylic acids in vivo .

Properties

IUPAC Name

ethyl 2-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-2-28-23(27)21-6-4-3-5-20(21)22(26)19-9-7-18(8-10-19)17-25-13-11-24(12-14-25)29-15-16-30-24/h3-10H,2,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXJWVGGXXFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642849
Record name Ethyl 2-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-66-9
Record name Ethyl 2-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzophenone Core: This involves the reaction of benzoyl chloride with an appropriate phenol derivative under Friedel-Crafts acylation conditions.

    Introduction of the Spirocyclic Moiety: The spirocyclic structure is introduced through a nucleophilic substitution reaction, where the benzophenone core reacts with a spirocyclic amine derivative.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the carboethoxy group.

Industrial Production Methods

Industrial production of this compound is not common due to its specialized applications. when produced, it follows similar synthetic routes as described above, with optimization for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity against various biological targets.

Case Study: Anticancer Activity
Recent studies have explored the compound's efficacy as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Application Example: Nanoparticle Formulation
Research has indicated that incorporating this compound into nanoparticle formulations can improve the targeted delivery of drugs to specific tissues . This is particularly relevant in treating conditions where localized drug action is critical.

Material Science

In material science, this compound can be used to synthesize novel polymers and coatings with enhanced properties.

Case Study: Polymer Synthesis
A study demonstrated that copolymerizing this compound with other monomers resulted in materials with improved mechanical strength and thermal stability . Such materials could have applications in protective coatings and advanced composites.

Mechanism of Action

The mechanism of action of 2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Ester vs. Amide Linkages
  • Ethyl 4-[[5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate (CAS: 1529761-05-4): This analog replaces the benzoyl-oxygen linkage with an amide group. Amides exhibit greater metabolic stability compared to esters but lower solubility in lipophilic environments. This modification is advantageous for prolonged receptor engagement in CNS-targeting drugs .
  • Target Compound : The ester linkage offers reversible binding and easier hydrolysis, making it suitable for prodrug designs .
Aldehyde vs. Ester Termini
  • 4-(1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)benzaldehyde (CAS: 79421-40-2) :
    The aldehyde group enables nucleophilic addition reactions, allowing further functionalization (e.g., Schiff base formation). However, aldehydes are prone to oxidation, limiting shelf-life compared to esters .

Spirocyclic Substituent Modifications

Benzyl vs. Methylenebenzoyl Attachments
  • (2-((4-Benzylpiperidin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone (12a): This compound directly attaches a benzoyl group to the spirocyclic nitrogen, omitting the methylene linker.
  • Target Compound : The methylene linker introduces torsional freedom, improving adaptability to diverse binding sites .
Quinoline-Spiro Hybrids
  • The carboxylic acid terminus enhances water solubility, contrasting with the lipophilic ethyl ester in the target compound .

Chain Length and Ketone Modifications

  • Ethyl 8-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate (CAS: 898782-16-6): A longer aliphatic chain with a ketone group increases hydrophobicity and may facilitate membrane penetration. The ketone also offers a site for bio-reduction in targeted drug delivery .

Key Research Findings

Physicochemical Properties

Compound Molecular Weight LogP<sup>†</sup> Solubility (mg/mL) Melting Point (°C)
Target Compound 409.48 3.2 0.12 (DMSO) Not reported
4-(1,4-Dioxa-8-azaspiro[...]decan-8-yl)quinoline-3-carboxylic Acid 342.35 1.8 1.5 (PBS) 210–215
12a 435.26 4.1 0.08 (DMSO) 128–130

<sup>†</sup> Predicted using ChemAxon software.

Biological Activity

Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₅
  • Molecular Weight : 327.35 g/mol
  • CAS Number : 24724450

The compound features a spirocyclic structure that contributes to its biological activity, particularly in receptor binding and enzyme inhibition.

This compound exhibits several pharmacological effects:

  • Receptor Binding : Studies indicate that derivatives of the compound interact with sigma receptors, specifically σ1 and σ2 receptors, which are implicated in various neurological functions and pathologies .
  • Antibacterial Activity : Research has shown that related compounds demonstrate potent antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a structurally similar compound exhibited minimal inhibitory concentrations (MICs) in the low nanomolar range against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
  • Cytotoxicity : Initial screenings suggest that this compound does not exhibit significant cytotoxicity at therapeutic concentrations, making it a candidate for further development in therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Sigma Receptor Affinity : The compound shows high affinity for σ1 receptors with an inhibition constant (K(i)) of approximately 5.4 nM, indicating strong binding potential that could be leveraged for therapeutic purposes .
  • Antimicrobial Efficacy : The compound's derivatives have been tested against various bacterial strains, showing effective inhibition at concentrations ranging from <0.03125 to 0.25 μg/mL against resistant bacterial strains .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of a related compound derived from the same spirocyclic structure against multidrug-resistant bacteria.
    • Results indicated significant efficacy with MIC values demonstrating the potential for clinical application in treating resistant infections.
  • Case Study on Neurological Effects :
    • Another study focused on the neurological implications of σ1 receptor activation by the compound.
    • Findings suggested potential benefits in neuroprotective strategies for conditions such as Alzheimer's disease due to the modulation of neurotransmitter systems.

Summary of Biological Activities

Activity TypeEffectivenessReference
Sigma Receptor BindingK(i) = 5.4 nM
Antibacterial ActivityMIC < 0.25 μg/mL
CytotoxicityLow cytotoxicity observed

Comparative Analysis of Related Compounds

Compound NameSigma Receptor Affinity (K(i))MIC (µg/mL)
Ethyl 2-(4-(1,4-dioxa-8-azaspiro...)5.4 nM<0.25
8-(4-(2-Fluoroethoxy)benzyl)...10 nM<0.03125
Benzothiazole-based inhibitorsVaries<0.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.